N-(2-Hydroxyethyl)phenazinium

oligonucleotide duplex stabilization thermodynamic parameters antisense oligonucleotides

N-(2-Hydroxyethyl)phenazinium (Phn, CAS 130942-94-8) is a cationic phenazinium dye that functions as a covalent nucleic acid intercalator when attached to oligonucleotides. Unlike simple phenazinium salts, the N-(2-hydroxyethyl) modification provides a synthetic handle for terminal coupling to oligonucleotides via phosphate groups, enabling sequence-specific stabilization of complementary duplexes.

Molecular Formula C12H12BrNO
Molecular Weight 225.27 g/mol
CAS No. 130942-94-8
Cat. No. B237272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Hydroxyethyl)phenazinium
CAS130942-94-8
Synonyms10-(2-hydroxyethyl)phenazine
10-(2-hydroxyethyl)phenazinium
10-HEPH
N-(2-hydroxyethyl)phenazinium
Molecular FormulaC12H12BrNO
Molecular Weight225.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=CC=CC3=[N+]2CCO
InChIInChI=1S/C14H13N2O/c17-10-9-16-13-7-3-1-5-11(13)15-12-6-2-4-8-14(12)16/h1-8,17H,9-10H2/q+1
InChIKeyIOIJDWASQSMABL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Hydroxyethyl)phenazinium (CAS 130942-94-8) Procurement Guide: Differentiated Phenazinium Dye for Oligonucleotide Stabilization


N-(2-Hydroxyethyl)phenazinium (Phn, CAS 130942-94-8) is a cationic phenazinium dye that functions as a covalent nucleic acid intercalator when attached to oligonucleotides [1]. Unlike simple phenazinium salts, the N-(2-hydroxyethyl) modification provides a synthetic handle for terminal coupling to oligonucleotides via phosphate groups, enabling sequence-specific stabilization of complementary duplexes [2]. This compound is primarily employed as a research reagent in antisense oligonucleotide design, nucleic acid structural biology, and sequence-directed DNA modification.

Why Generic Phenazinium Salts or Alternative Intercalating Dyes Cannot Substitute for N-(2-Hydroxyethyl)phenazinium in Oligonucleotide Applications


In-class substitution is not feasible because the thermodynamic benefit of phenazinium modification is highly sensitive to attachment position, linker length, and the specific hydroxyethyl functionalization [1]. Replacing N-(2-hydroxyethyl)phenazinium with a generic phenazinium salt lacking the hydroxyethyl arm obliterates the covalent coupling chemistry. Even within hydroxyethyl phenazinium variants, the 5'- vs 3'-attachment site yields a 1.7-fold difference in duplex free energy stabilization [1]. Furthermore, structural studies show that the phenazinium moiety discriminates between matched and mismatched base pairs through specific stacking interactions, a property not shared by alternative intercalators like acridine or ethidium [2]. Therefore, procurement decisions must be guided by quantitative performance parameters.

Product-Specific Quantitative Evidence Guide for N-(2-Hydroxyethyl)phenazinium: Differentiation Data for Procurement Decisions


Thermodynamic Stabilization of Oligonucleotide Duplexes by 3',5'-Di-Phenazinium Modification vs. Unmodified Duplex

The 3',5'-di-Phn modified heptanucleotide duplex exhibits a free energy increase of 4.96 ± 0.04 kcal/mol relative to the unmodified duplex [1]. This represents a 3,167-fold increase in association constant (from 3 × 10^3 M^{-1} to 9.5 × 10^6 M^{-1}) at 37°C [1].

oligonucleotide duplex stabilization thermodynamic parameters antisense oligonucleotides

Position-Dependent Stabilization: 5'-Phn vs. 3'-Phn Terminal Attachment

Coupling the phenazinium dye to the 5'-terminal phosphate group provides a ΔG increase of 3.59 ± 0.04 kcal/mol, which is 1.7-fold greater than the 2.06 ± 0.04 kcal/mol achieved by 3'-terminal attachment [1].

terminal modification structure-activity relationship oligonucleotide conjugate design

Linker Length Effect on Duplex Stability: Phenazinium–Oligonucleotide Conjugate Optimization

Elongation of the linker connecting phenazinium to the oligonucleotide from a dimethylene (n=2) to a heptamethylene (n=7) chain reduces the duplex melting temperature from 47.4°C to 41.9°C, a decrease of 5.5°C [1]. This demonstrates that linker length is not a neutral parameter but critically influences stabilization efficacy.

linker optimization spacer length conjugate design

Discrimination Between Matched and Mismatched Duplexes: Phenazinium-Tethered vs. Untethered

Phenazinium-tethered matched duplex (III) exhibits Tm = 50°C, representing a 20°C stabilization over the parent matched duplex (Tm = 30°C) [1]. In contrast, phenazinium-tethered G-A mismatched duplex shows only a 9°C increase (Tm = 34°C vs. 25°C) [1]. The larger stabilization of the matched duplex (ΔΔTm = 11°C) demonstrates that phenazinium preferentially stacks with canonical G-C base pairs, enhancing specificity for the intended target over mismatched sequences.

mismatch discrimination duplex stability NMR spectroscopy

Superiority of Phenazinium Over Steroid Modifications for Oligonucleotide Stabilization

In a direct comparison of 5'-terminal modifications on octa(2'-O-methylribonucleotide), the phenazinium moiety increases the duplex melting temperature by 9°C, outperforming cholesterol (ΔTm = 5–8°C) and testosterone (ΔTm = 1–4°C) [1]. This quantifies the advantage of the polycyclic aromatic phenazinium system over aliphatic steroid modifications for duplex stabilization.

terminal modification comparison steroid conjugate 2'-O-methyl oligonucleotides

Best Research and Industrial Application Scenarios for N-(2-Hydroxyethyl)phenazinium Based on Quantitative Evidence


Antisense Oligonucleotide Lead Optimization Requiring Maximum Target Affinity with Minimal Length

The 4.96 kcal/mol ΔG stabilization and 3,167-fold Ka enhancement provided by di-Phn modification [1] enable the design of antisense oligonucleotides as short as 7–8 nucleotides that achieve target affinities comparable to unmodified 15-mers. This directly reduces synthesis costs and improves cellular uptake. Procurement of Phn phosphoramidite synthons with short (dimethylene) linkers is recommended for maximum stabilization.

Sequence-Specific Nucleic Acid Modification Using Oligonucleotide Effectors

Mono- and especially diphenazinium derivatives of effector oligonucleotides significantly enhance the extent of target DNA alkylation by stabilizing the effector–target duplex [1]. The 3,167-fold increase in binding affinity ensures that the reactive oligonucleotide derivative remains bound to the target sequence under physiological conditions, increasing modification efficiency. Procurement of 5'-Phn-modified effector oligonucleotides is preferred due to the 74% greater ΔG contribution compared to 3'-Phn.

Allele-Specific Probe Design for SNP Genotyping and Mutation Detection

The 11°C discrimination window between matched (ΔTm = 20°C) and mismatched (ΔTm = 9°C) duplex stabilization by phenazinium [2] provides a robust signal-to-noise ratio for distinguishing single-nucleotide polymorphisms. This makes Phn-tethered oligonucleotide probes superior to unmodified probes for homogeneous fluorescence-based genotyping assays, where thermal denaturation profiles directly report genotype.

Structural Biology Studies of Intercalator-Induced DNA Duplex Stabilization

The dramatic 20°C Tm increase observed for phenazinium-tethered matched duplexes relative to untethered controls [2], coupled with the defined stacking orientation of the phenazinium moiety against the terminal G-C base pair, provides a well-characterized model system for investigating the structural and thermodynamic basis of intercalator-mediated duplex stabilization using NMR and molecular dynamics simulations.

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